molecular formula C10H12F3N B2936440 (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248198-04-9

(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2936440
CAS No.: 2248198-04-9
M. Wt: 203.208
InChI Key: ITHDKJGGQHUNHT-SSDOTTSWSA-N
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Description

(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the copper-catalyzed reaction of sydnones with 2-bromo-3,3,3-trifluoropropene under mild conditions . Another approach includes the use of α-trifluoromethylstyrene derivatives as intermediates, which undergo various cycloaddition and substitution reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. Its unique chemical properties make it suitable for the development of new agrochemical formulations .

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHDKJGGQHUNHT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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